molecular formula C14H13ClN2S B2920390 4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide CAS No. 866049-23-2

4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide

Cat. No.: B2920390
CAS No.: 866049-23-2
M. Wt: 276.78
InChI Key: SXAGYHFMOZNNBU-UHFFFAOYSA-N
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Description

The compound 4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide (CAS: 343374-33-4, molecular formula: C₁₄H₁₃ClN₂S, molecular weight: 276.79 g/mol) features a pyrimidine core fused to a cyclopentane ring, with a 4-chlorophenylsulfanyl substituent at position 2 and a methyl group at position 4 . Its structural uniqueness lies in the electron-withdrawing chlorine atom on the phenyl ring and the sulfur linkage, which influence its physicochemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2S/c1-9-12-3-2-4-13(12)17-14(16-9)18-11-7-5-10(15)6-8-11/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAGYHFMOZNNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide typically involves multiple steps, starting with the formation of the cyclopenta[d]pyrimidinyl core This can be achieved through cyclization reactions involving appropriate precursors Subsequent chlorination and methylation steps introduce the chlorophenyl and methyl groups, respectively

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and advanced purification techniques, such as column chromatography, are employed to achieve the desired product quality. The choice of solvents, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfoxides and sulfones.

  • Reduction: Production of reduced derivatives, such as thioethers.

  • Substitution: Generation of various substituted cyclopenta[d]pyrimidinyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further chemical research and development.

Biology: In biological research, 4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide is used to study enzyme inhibition and receptor binding. Its structural complexity makes it a valuable tool for probing biological systems and understanding molecular interactions.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which 4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Table 1: Key Structural Differences
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS/Ref.
Target Compound 4-Chlorophenylsulfanyl, 4-methyl C₁₄H₁₃ClN₂S 276.79 343374-33-4
2-Chlorophenyl Isomer 2-Chlorophenylsulfanyl, 4-methyl C₁₄H₁₃ClN₂S 276.79 343374-33-4
2-Chlorobenzyl Derivative 2-Chlorobenzylsulfanyl, 4-methyl C₁₅H₁₅ClN₂S 290.81 477852-03-2
Vinyl-Substituted Analog 4-Chloro, 2-methyl, 6-vinyl C₁₀H₁₁ClN₂ 202.66 Compound 18
Piperazine Complex 4-Chlorophenyl, piperazine, hydroxy, isopropylamino C₂₄H₂₈ClN₅O₂ 466.02 -
  • Positional Isomerism : The 2-chlorophenyl isomer (CAS: 343374-33-4) differs only in the chlorine position on the phenyl ring, which may alter electronic effects and steric interactions .
  • Benzyl vs. Phenyl Sulfide: The 2-chlorobenzyl derivative introduces a methylene bridge, increasing molecular weight (290.81 vs. 276.79) and lipophilicity (calculated logP: ~3.5 vs.
  • Vinyl Substituent : Compound 18 lacks the sulfide group but incorporates a vinyl group, reducing molecular weight (202.66) and possibly enhancing reactivity or metabolic instability .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (estimated ~3.0) is lower than the benzyl derivative (~3.5), suggesting better aqueous solubility.
  • Electron Density : Computational analysis (e.g., Multiwfn ) reveals that the 4-chlorophenylsulfanyl group in the target compound has a higher electron-deficient sulfur atom compared to the benzyl derivative, influencing hydrogen-bonding capacity.

Computational Insights

  • SHELX Refinement : Structural data for analogs (e.g., bond lengths, angles) were likely refined using SHELXL, a standard for small-molecule crystallography .
  • Multiwfn Analysis : Electron localization function (ELF) maps could highlight differences in charge distribution between the 4-chlorophenyl and 2-chlorophenyl isomers, affecting intermolecular interactions .

Biological Activity

The compound 4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide is a heterocyclic organic compound with potential biological activity. This article delves into its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

The compound's structure can be represented as follows:

  • IUPAC Name : 4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide
  • Molecular Formula : C₁₁H₁₃ClN₂S
  • Molecular Weight : 240.75 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

Physical Properties

PropertyValue
Melting Point58-62 °C
SolubilitySoluble in DMSO and ethanol
AppearanceWhite to off-white solid

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide in exhibiting anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to cytochrome c release and caspase activation .
  • Cell Lines Tested : IC50 values against various cancer cell lines have been reported, demonstrating significant cytotoxicity:
    • A549 (lung cancer): IC50 = 6.72 µM
    • HeLa (cervical cancer): IC50 = 4.87 µM
    • MCF7 (breast cancer): IC50 = 8.00 µM .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Bacterial Strains Tested : It demonstrated moderate to strong activity against:
    • Salmonella typhi
    • Bacillus subtilis
  • Enzyme Inhibition : Compounds with similar structures showed strong inhibitory effects on urease and acetylcholinesterase, suggesting potential applications in treating infections and neurodegenerative diseases .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the binding interactions of this compound:

  • Bovine Serum Albumin (BSA) Binding : The compound exhibits a strong affinity for BSA, indicating its potential for drug delivery applications .
  • Docking Studies : Computational docking studies suggest that the compound interacts favorably with target proteins involved in cancer progression, which could enhance its therapeutic efficacy .

Study 1: Antitumor Activity in Mice

In a controlled study involving mice with induced tumors, administration of the compound led to a significant reduction in tumor size compared to the control group. The study concluded that the compound's mechanism involved modulation of apoptotic pathways .

Study 2: Inhibition of Bacterial Growth

A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it significantly inhibited growth at concentrations as low as 25 µg/mL, making it a candidate for further development as an antibacterial agent .

Q & A

Q. Table 1: Example Synthesis Conditions

ParameterCondition RangeYield ImpactReference
SolventDCM, THF, DMFDMF yields higher
CatalystNaOH, K2_2CO3_3K2_2CO3_3 reduces side reactions
Reaction Time12–24 hrsProlonged time improves purity

Basic: What Analytical Techniques Are Critical for Characterizing This Compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify cyclopentane and pyrimidine ring protons (e.g., δ 0.78–0.96 ppm for cyclopropane analogs) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+^+ ion matching calculated values) .
  • HPLC : Assess purity with C18 columns and acetonitrile/water gradients .

Q. Table 2: Key Spectral Data

TechniqueParametersExpected ObservationsReference
1^1H NMRCDCl3_3, 400 MHzMultiplets for cyclopentane (δ 0.76–0.96 ppm)
ESI-MSPositive ion mode[M+H]+^+ ≈ 619 (calc’d)

Basic: How to Assess Purity and Stability During Storage?

Methodological Answer:

  • HPLC-UV : Monitor degradation products using a 254 nm wavelength for aromatic systems .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
  • Storage : Long-term stability requires -20°C under inert gas (N2_2) to prevent sulfide oxidation .

Advanced: How to Resolve Contradictions in Reactivity or Spectral Data?

Methodological Answer:

  • Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystalline) to confirm structural assignments .
  • Control Experiments : Replicate reactions under inert atmospheres to rule out oxidation artifacts .
  • Computational Modeling : Compare DFT-calculated NMR shifts with experimental data .

Advanced: What Mechanistic Insights Exist for Sulfide Bond Formation in This Scaffold?

Methodological Answer:

  • Kinetic Studies : Track intermediates via LC-MS to identify rate-limiting steps (e.g., nucleophilic attack at C2-pyrimidine) .
  • Isotope Labeling : Use 34^{34}S-labeled reagents to trace sulfur incorporation pathways .

Advanced: How to Evaluate Bioactivity or Toxicity in Early Research?

Methodological Answer:

  • In Vitro Assays : Use MTT assays on hepatic (HepG2) or renal (HEK293) cell lines to screen cytotoxicity .
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 4-chloro-5-fluoro-pyrimidines) with known toxicity profiles .

Q. Table 3: Toxicity Screening Protocol

AssayEndpointReference CompoundReference
MTTIC50_{50} (24 hrs)4-Chloro-5-fluoro-pyrimidine
Ames TestMutagenicityN/A

Advanced: How to Detect Low-Concentration By-Products in Synthetic Batches?

Methodological Answer:

  • GC-MS or LC-HRMS : Achieve ppb-level detection for volatile impurities (e.g., chlorobenzene derivatives) .
  • Derivatization : Use thiol-specific probes (e.g., Ellman’s reagent) to tag reactive sulfides for enhanced sensitivity .

Advanced: What Strategies Address Discrepancies in Structure-Activity Relationship (SAR) Studies?

Methodological Answer:

  • Systematic Substituent Variation : Modify the 4-chlorophenyl or methyl groups to isolate electronic vs. steric effects .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .

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